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5,6-Dimethyluridine -

5,6-Dimethyluridine

Catalog Number: EVT-1594502
CAS Number:
Molecular Formula: C11H16N2O6
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dimethyluridine is a modified nucleoside derived from uridine, characterized by the presence of methyl groups at the 5 and 6 positions of the uracil base. This compound is of interest in various fields such as biochemistry, molecular biology, and medicinal chemistry due to its unique structural properties and potential applications in research and therapeutics.

Source

5,6-Dimethyluridine can be synthesized through various chemical methods, often utilizing uridine as a starting material. The compound's synthesis has been explored in multiple studies, highlighting different approaches to achieve the desired modifications.

Classification

5,6-Dimethyluridine falls under the category of nucleosides and is classified as a pyrimidine nucleoside due to its uracil base structure. It is also categorized as a modified nucleoside, which includes compounds that have been chemically altered from their natural counterparts.

Synthesis Analysis

Methods

The synthesis of 5,6-Dimethyluridine typically involves several key steps:

  1. Starting Material: Uridine is used as the primary substrate.
  2. Methylation: Methyl groups are introduced at the 5 and 6 positions through selective alkylation reactions. Common reagents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
  3. Purification: The product is purified using chromatographic techniques to isolate the desired compound from by-products.

Technical Details

In one reported method, the methylation was performed using a Lewis acid catalyst to enhance the reaction efficiency. The reaction conditions were optimized to achieve high yields while minimizing side reactions. For instance, a study reported using trimethylsilylated derivatives of uridine to facilitate the methylation process, leading to improved selectivity for the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 5,6-Dimethyluridine can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₂O₅
  • Molecular Weight: Approximately 258.24 g/mol

The structure features:

  • A ribose sugar moiety linked to a uracil base,
  • Methyl groups attached at the 5 and 6 positions of the uracil ring.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the structure of 5,6-Dimethyluridine. The characteristic peaks in the NMR spectrum provide insights into the chemical environment of each atom within the molecule, confirming successful methylation at the specified positions .

Chemical Reactions Analysis

Reactions

5,6-Dimethyluridine can undergo various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated at the hydroxyl group on the ribose sugar to form nucleotide derivatives.
  2. Glycosylation: The compound can participate in glycosylation reactions with different bases or sugars.

Technical Details

The reactivity of 5,6-Dimethyluridine is influenced by its structural modifications. The presence of methyl groups can alter electronic properties and steric hindrance, affecting reaction rates and outcomes compared to unmodified uridine .

Mechanism of Action

Process

The mechanism of action for 5,6-Dimethyluridine primarily relates to its incorporation into RNA molecules during transcription processes. The modified nucleoside may influence RNA stability and functionality due to its altered base pairing properties.

Data

Research indicates that such modifications can enhance resistance to enzymatic degradation and may affect RNA folding and interactions with proteins . These properties make it a valuable tool in studying RNA dynamics and function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Reported melting points vary but generally fall within a range conducive for handling in laboratory settings.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses often include UV-Vis spectroscopy for assessing purity and concentration during synthesis .

Applications

5,6-Dimethyluridine has several scientific uses:

  1. Research Tool: Used in studies involving RNA synthesis and modification.
  2. Therapeutic Potential: Investigated for its role in developing antiviral agents due to its ability to mimic natural nucleosides while providing enhanced stability against nucleases.
  3. Biochemical Studies: Employed in exploring RNA-protein interactions and RNA structure-function relationships.
Synthetic Methodologies for 5,6-Dimethyluridine Derivatives

Site-Specific Incorporation Strategies in Oligoribonucleotides

The site-specific introduction of 5,6-dimethyluridine into oligoribonucleotides demands precise chemical control to maintain oligonucleotide integrity while achieving the desired modification. Pioneering work has demonstrated the synthesis of oligoribonucleotides containing specially modified uridines, including 6-methyluridine and 5,6-dimethyluridine, using solid-phase synthesis with customized phosphoramidites [4]. This approach involves:

  • Phosphoramidite Synthesis: Preparation of nucleoside phosphoramidites where the 5,6-dimethyluridine base is protected and the 2'-OH group bears a standard protecting group (typically tert-butyldimethylsilyl or bis(2-acetoxyethoxy)methyl (ACE)).
  • Solid-Phase Incorporation: Using automated synthesizers, the phosphoramidite is coupled to the growing oligonucleotide chain under standard activation conditions (e.g., 5-ethylthio-1H-tetrazole). The dimethylated base survives the acidic (deprotection) and basic (cleavage from solid support) conditions, albeit with careful optimization to minimize side reactions.
  • Post-Synthesis Characterization: Analysis via MALDI-TOF mass spectrometry and NMR spectroscopy confirms successful incorporation and reveals structural impacts. Notably, 5,6-dimethyluridine incorporation destabilizes RNA duplexes compared to unmodified RNA, with the magnitude of destabilization being context-dependent, particularly when located within loop regions [4].

Table 1: Comparison of Methods for Incorporating 5,6-Dimethyluridine into Oligonucleotides

MethodKey StepsEfficiency (Yield)Structural ImpactPrimary Use Case
Custom PhosphoramiditeChemical synthesis, solid-phase incorporationModerate-High (85-95%)Duplex destabilization; Altered loop conformationDefined sequence positions
On-Demand Flow SynthesisIn-situ phosphoramidite generation, direct couplingHigh (>98% conversion)Data limited; Similar expected impactsRapid access, unstable bases
Post-Synthetic ModificationModification of precursor nucleoside in oligonucleotideLow-Moderate (Variable)Risk of side reactions; HeterogeneityResearch exploration

Emerging on-demand flow synthesis technologies offer a promising alternative for incorporating sensitive or challenging nucleosides like 5,6-dimethyluridine. This method generates phosphoramidites immediately prior to coupling using immobilized reagents, bypassing the need to isolate and purify these often unstable intermediates [8] [10]. While not yet explicitly reported for 5,6-dimethyluridine, the methodology is highly applicable to sterically hindered and base-labile nucleosides, enabling near-quantitative coupling yields under optimized conditions.

Enzymatic vs. Chemical Methylation Pathways

Introducing methyl groups at the C5 and C6 positions of uridine can theoretically occur via biological methylation pathways or direct chemical synthesis. However, significant differences exist between these routes.

  • Enzymatic Methylation (Putative Pathway):
  • No known natural enzymes specifically catalyze the dual methylation at C5 and C6 of uridine in RNA. Known pyrimidine methyltransferases target specific positions:
  • C5 methylation (e.g., DNA/RNA cytosine-5 methyltransferases, using SAM as methyl donor).
  • N3 methylation (e.g., transfer RNA (tRNA) specific methyltransferases).
  • O4 or O2 methylation (less common).
  • Achieving C6 methylation enzymatically is highly improbable. The C6 position in uridine is electron-rich and typically acts as a nucleophile, making it a target for alkylation in vitro, but enzymatic C6-methylation of pyrimidines in nucleic acids is not a recognized natural modification [7].
  • Demethylation enzymes like those from the AlkB family or TET enzymes typically target methylated cytosines or adenines, not methylated uracils. While radical SAM enzymes can demethylate diverse substrates, no known enzyme reverses C5 or C6 methylation on uridine specifically [3].
  • Chemical Methylation:
  • This is the exclusive practical route to 5,6-dimethyluridine. Synthesis typically starts from uridine or a protected uridine derivative.
  • C5 Methylation Strategy: Requires pre-functionalization due to low reactivity. Common approaches involve:
  • Lithiation at C6 (directed by a protected 2',3'-diol or TBDMS groups) followed by electrophilic quenching, though this is challenging.
  • Synthesis of a 5-halo-6-methyluridine intermediate (via radical bromination if 6-Me is present) followed by cross-coupling (e.g., Stille, Suzuki) for C5 functionalization, including methylation.
  • C6 Methylation Strategy: More straightforward than C5. Can be achieved via:
  • Radical Methylation: Using peroxides and dimethyl sulfoxide (DMSO) or similar methyl sources.
  • Nucleophilic Displacement: On 6-halouridine derivatives using methyl cuprates or similar organometallic reagents. This approach is compatible with protected nucleosides but requires careful control to avoid over-reaction or dehalogenation without substitution [1] [4].
  • Regioselectivity Challenge: Performing either methylation first impacts the strategy for the second. Introducing the C6 methyl group first often facilitates electrophilic attack or metalation at C5 due to steric and electronic effects. Conversely, C5 methylation first deactivates the ring towards electrophiles at C6 but can facilitate nucleophilic substitution if a leaving group is present.

Table 2: Comparison of Methylation Pathways for 5,6-Dimethyluridine Synthesis

CharacteristicEnzymatic MethylationChemical Methylation (C5)Chemical Methylation (C6)
Feasibility for C5High (Known C5 MTases exist for cytosine/uracil)Low-Moderate (Requires pre-activation)N/A
Feasibility for C6Very Low (No known natural enzymes)N/AModerate-High (Via radical or nucleophilic routes)
RegioselectivityEnzyme-controlledChallenging (Requires protecting groups, control)Moderate (Position 6 is inherently more reactive)
Stereochemical ImpactNone (Acts on planar base)NoneNone
Primary AdvantagePotential biocompatibility (if engineered)Can target specific positions with effortRelatively efficient for C6 position
Primary LimitationCannot achieve dual C5/C6 methylation naturallyC5 functionalization is synthetically demandingRisk of over-alkylation or side reactions

Phosphoramidite-Based Modular Synthesis Approaches

The phosphoramidite approach remains the gold standard for incorporating modified nucleosides like 5,6-dimethyluridine into oligonucleotides. Its success hinges on efficiently synthesizing the protected nucleoside phosphoramidite building block.

  • Standard Phosphoramidite Synthesis:
  • Nucleoside Protection: The exocyclic O4 carbonyl and N3 positions of 5,6-dimethyluridine are potential sites of undesired reaction during oligonucleotide synthesis. While O4 is less reactive than the O2 carbonyl in cytosine derivatives, protection is often employed using groups like benzoyl (Bz), isobutyryl (iBu), or pivaloyl (Piv). The N3 position is less nucleophilic than the N3 in cytosine but can still be protected (e.g., with pivaloyloxymethyl - Pom) [10].
  • 2'-OH Protection: Standard groups for RNA synthesis are used: tert-butyldimethylsilyl (TBDMS) or the more acid-labile bis(2-acetoxyethoxy)methyl (ACE).
  • Phosphitylation: Reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (PCl) or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (PN) under anhydrous conditions, typically in dichloromethane (DCM) or acetonitrile (ACN) with a base like N,N-diisopropylethylamine (DIPEA). Steric hindrance from the 5,6-dimethyl groups can slow this reaction compared to uridine, requiring optimized conditions (e.g., longer reaction times, slight excess of phosphitylating agent, potent activators like 5-benzylthiotetrazole) [8].
  • Purification: Critical for obtaining high-quality oligonucleotides. Chromatography (silica gel, often with triethylamine in the eluent to prevent degradation) is essential but complicated by the instability of phosphoramidites, particularly those with electron-rich bases. The 5,6-dimethyluridine phosphoramidite is susceptible to hydrolysis and oxidation. Purification must be rapid, and the product must be stored anhydrously at low temperature (-20°C) under inert gas.
  • Advanced Flow Synthesis:
  • To overcome stability and purification challenges, on-demand flow synthesis of phosphoramidites has been developed. This method utilizes an immobilized activator (e.g., nitrotriazole linked to aminomethyl polystyrene resin).
  • The PN reagent is loaded onto the immobilized activator, forming a resin-bound P(III)-azolide intermediate. Upon passing a solution of the protected 5,6-dimethyluridine nucleoside (and a catalyst like 9-azajulolidine - 9AJ) through the column, the phosphoramidite is formed rapidly (< 6 minutes) and elutes directly, ready for coupling without intermediate purification [8].
  • This method offers near-quantitative conversion (>98%), minimizes exposure to moisture/oxygen, eliminates the need for chromatographic purification of the phosphoramidite, and is particularly advantageous for sterically hindered nucleosides and redox-sensitive compounds. It represents a significant leap forward for incorporating challenging modifications like 5,6-dimethyluridine into oligonucleotides efficiently and reliably.
  • Phase Transfer Catalysis (PTC) in Precursor Synthesis:
  • Efficient synthesis of protected nucleoside intermediates is crucial. PTC has proven highly effective for alkylation steps under mild conditions, essential for scale-up.
  • A key example is the N3 alkylation (e.g., Pom protection) of uridine derivatives. Optimization showed that using tetrabutylammonium bromide (TBABr) as PTC catalyst, K₂CO₃ as base, and DMF as solvent at 50°C allows significant reduction in reagent excess (Pom-Cl ~2 equiv vs historical >10 equiv) and solvent volumes, enabling multigram-scale synthesis of crucial precursors like 3',5'-O-protected-N3-Pom-5-methyluridine derivatives, which are analogous precursors needed for 5,6-dimethyluridine synthesis [10].

Challenges in Regioselective Dimethylation of Pyrimidine Rings

Achieving regioselective dimethylation specifically at the C5 and C6 positions of uridine presents significant synthetic hurdles that extend beyond the individual methylation challenges discussed in section 1.2. The key difficulties are:

  • Inherent Ring Reactivity and Steric Congestion:
  • The pyrimidine ring in uridine has distinct sites with differing reactivities. C6 is electron-rich and susceptible to electrophilic attack (e.g., halogenation) or nucleophilic substitution if activated (e.g., by a leaving group). C5 is electron-deficient and typically requires activation (e.g., metalation) for functionalization.
  • Introducing the first methyl group alters the electronic properties and steric environment of the ring. Adding a methyl at C6 slightly activates C5 towards electrophiles but significantly increases steric hindrance around both C5 and C6. Adding a methyl at C5 deactivates the ring towards electrophilic substitution at C6 while potentially facilitating nucleophilic substitution if C6 bears a good leaving group. The close proximity of C5 and C6 means methyl groups at both positions create significant steric bulk, hindering further reactions at these sites and complicating functionalization steps later in synthesis (e.g., glycosylation if building the nucleoside from the base, or phosphitylation) [1] [9].
  • Electronic repulsion between the C5 and C6 methyl groups can also slightly distort the ring geometry, potentially affecting glycosidic bond conformation and base pairing.
  • Sequencing and Orthogonal Protection:
  • The order of methylation is critical and non-trivial. As C6 methylation is generally more feasible, it is often performed first. However, this then makes C5 methylation exceptionally difficult due to the combined steric blocking by the C6 methyl group and the need for electrophilic or organometallic approaches that struggle with steric hindrance. Strategies involve synthesizing 6-methyluracil derivatives first and then performing demanding C5 functionalization (e.g., via 5-iodo-6-methyluracil followed by methyl cuprate addition or palladium-catalyzed methylation).
  • Protecting group strategies must be meticulously designed to survive the often harsh methylation conditions (strong bases, organometallics, radical initiators, high temperatures) while allowing selective deprotection later for phosphoramidite synthesis or glycosylation. Common sugar protecting groups like acetyl or benzoyl may not be stable. Robust protecting groups like TIPS or TBDMS for the sugar hydroxyls, and Pom or anisoyl for N3, are often necessary [10].
  • Instability of Products and Intermediates:
  • Compounds with electron-rich, alkylated pyrimidine rings, especially those with adjacent methyl groups, can exhibit increased susceptibility to oxidation and other degradation pathways. 5,6-Dimethyluridine and its synthetic precursors require handling under inert atmosphere (argon/nitrogen) and often low temperatures.
  • The presence of the C6 methyl group adjacent to the N1 nitrogen might slightly increase the risk of Dimroth rearrangement under basic conditions, although this is less pronounced than in adenine derivatives.
  • As noted in phosphoramidite synthesis (Section 1.3), the steric bulk and electronic nature of the dimethylated base contribute to the instability of the corresponding phosphoramidite, necessitating specialized synthesis (like flow methods) or immediate use after purification [8].
  • Analytical and Purification Difficulties:
  • The hydrophobicity imparted by the two methyl groups can make nucleoside intermediates and phosphoramidites challenging to purify using standard reverse-phase HPLC conditions, often requiring modified gradients or ion-pairing reagents.
  • Characterizing regioselectivity, especially distinguishing between 5,6-dimethyluridine and isomers like 4,6-dimethylpyrimidin-2-one derivatives (if ring-opening or rearrangement occurs), requires advanced techniques like multi-dimensional NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry [4].

Table 3: Key Challenges and Mitigation Strategies in 5,6-Dimethyluridine Synthesis

ChallengeConsequenceMitigation Strategies
C5 Reactivity Post C6 MethylationExtreme difficulty in electrophilic substitutionUse 5-halo-6-methyl precursors + Organometallic methylation (e.g., MeCuLi, Stille, Suzuki)
Steric Hindrance (C5 & C6)Reduced coupling efficiency in oligo synthesisOptimize phosphitylation (e.g., PN reagent, 9AJ catalyst); Use flow synthesis; Potent activators
Electronic RepulsionPotential ring distortion; Altered base pairingCharacterize by NMR/X-ray; Account for in duplex stability studies
Instability (Oxidation/Degradation)Low yields; Impure productsStrict inert atmosphere (Ar/N₂); Low temperatures; Avoid strong oxidants; Rapid purification
Regioselective ProtectionIncompatible groups lead to deprotection/ side reactionsRobust orthogonal protection (e.g., TBDMS/ACE 2'-OH, Pom N3); PTC for alkylation steps
Purification & AnalysisCo-elution of isomers; Impure phosphoramiditesAdvanced HPLC (IP-RP); Multi-dimensional NMR; MALDI-TOF MS characterization

Properties

Product Name

5,6-Dimethyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

CUJCOVAXFZKIAJ-FDDDBJFASA-N

Synonyms

5,6-dimethyluridine

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C

Isomeric SMILES

CC1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

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